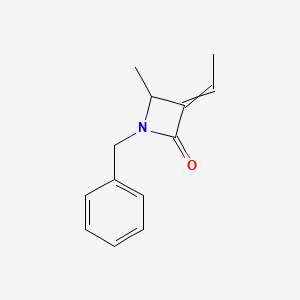![molecular formula C19H29BrOSi B14231208 Silane, [(7-bromo-3,4-dihydro-1-naphthalenyl)oxy]tris(1-methylethyl)- CAS No. 765906-67-0](/img/structure/B14231208.png)
Silane, [(7-bromo-3,4-dihydro-1-naphthalenyl)oxy]tris(1-methylethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silane, [(7-bromo-3,4-dihydro-1-naphthalenyl)oxy]tris(1-methylethyl)- is a chemical compound known for its unique structure and properties It is characterized by the presence of a silane group bonded to a 7-bromo-3,4-dihydro-1-naphthalenyl moiety, which is further connected to three isopropyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [(7-bromo-3,4-dihydro-1-naphthalenyl)oxy]tris(1-methylethyl)- typically involves the reaction of 7-bromo-3,4-dihydro-1-naphthol with tris(1-methylethyl)silane in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. Common catalysts used in this reaction include platinum or palladium complexes, which facilitate the formation of the silane-oxygen bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for optimizing the synthesis. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product from any by-products or unreacted starting materials.
化学反应分析
Types of Reactions
Silane, [(7-bromo-3,4-dihydro-1-naphthalenyl)oxy]tris(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The silane group can be oxidized to form silanols or siloxanes.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR) are used under appropriate conditions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Hydrogenated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Silane, [(7-bromo-3,4-dihydro-1-naphthalenyl)oxy]tris(1-methylethyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its therapeutic properties, particularly in the treatment of certain diseases.
Industry: Utilized in the production of advanced materials with specific properties such as hydrophobicity or thermal stability.
作用机制
The mechanism of action of Silane, [(7-bromo-3,4-dihydro-1-naphthalenyl)oxy]tris(1-methylethyl)- involves its interaction with specific molecular targets. The silane group can form covalent bonds with various biomolecules, leading to changes in their structure and function. The bromine atom may also participate in halogen bonding, influencing the compound’s biological activity. Additionally, the isopropyl groups contribute to the compound’s lipophilicity, affecting its solubility and distribution in biological systems.
相似化合物的比较
Similar Compounds
- Silane, [(7-chloro-3,4-dihydro-1-naphthalenyl)oxy]tris(1-methylethyl)
- Silane, [(7-fluoro-3,4-dihydro-1-naphthalenyl)oxy]tris(1-methylethyl)
- Silane, [(7-iodo-3,4-dihydro-1-naphthalenyl)oxy]tris(1-methylethyl)
Uniqueness
Silane, [(7-bromo-3,4-dihydro-1-naphthalenyl)oxy]tris(1-methylethyl)- is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
属性
CAS 编号 |
765906-67-0 |
|---|---|
分子式 |
C19H29BrOSi |
分子量 |
381.4 g/mol |
IUPAC 名称 |
(7-bromo-3,4-dihydronaphthalen-1-yl)oxy-tri(propan-2-yl)silane |
InChI |
InChI=1S/C19H29BrOSi/c1-13(2)22(14(3)4,15(5)6)21-19-9-7-8-16-10-11-17(20)12-18(16)19/h9-15H,7-8H2,1-6H3 |
InChI 键 |
GFWPXYMJCNZMNF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1=CCCC2=C1C=C(C=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


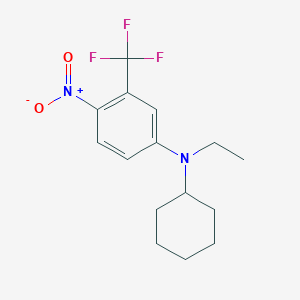

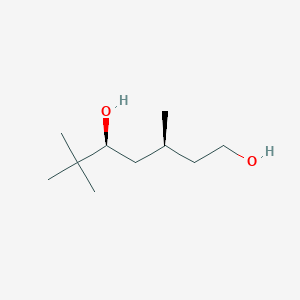
![1-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethyl)-2-methyl-1H-imidazole](/img/structure/B14231152.png)
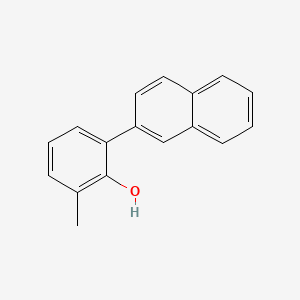
![4-[(9H-Fluoren-9-ylidene)methyl]-2,6-bis[(piperidin-1-YL)methyl]phenol](/img/structure/B14231163.png)

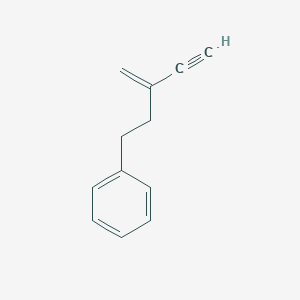
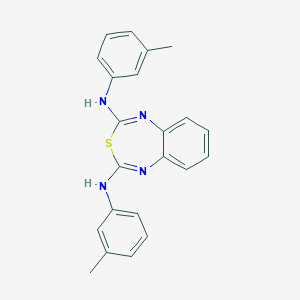
![4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-diazonium nitrate](/img/structure/B14231181.png)
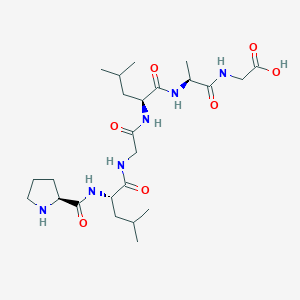
![Silane, tris(1-methylethyl)[(5-phenyl-3-propyl-5-hexen-1-ynyl)oxy]-](/img/structure/B14231195.png)

